molecular formula C15H20N2O2 B12578068 4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol CAS No. 627523-00-6

4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol

Cat. No.: B12578068
CAS No.: 627523-00-6
M. Wt: 260.33 g/mol
InChI Key: CPHFEXPWWLLTAN-UHFFFAOYSA-N
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Description

4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol is an organic compound that features a furan ring, an aminoethyl chain, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol typically involves the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Coupling with ethylenediamine: The furan-2-ylmethylamine is then reacted with ethylenediamine to form the intermediate compound.

    Attachment of the phenol group: The final step involves coupling the intermediate with a phenol derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The furan ring and phenol group can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: This compound has a similar structure but includes a triazolo-triazine ring.

    2,4-bis({[(furan-2-yl)methyl]amino})benzoic acid: Contains two furan-2-ylmethyl groups attached to a benzoic acid core.

Uniqueness

4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol is unique due to its combination of a furan ring, aminoethyl chain, and phenol group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

627523-00-6

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

4-[2-[2-(furan-2-ylmethylamino)ethylamino]ethyl]phenol

InChI

InChI=1S/C15H20N2O2/c18-14-5-3-13(4-6-14)7-8-16-9-10-17-12-15-2-1-11-19-15/h1-6,11,16-18H,7-10,12H2

InChI Key

CPHFEXPWWLLTAN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCCNCCC2=CC=C(C=C2)O

Origin of Product

United States

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